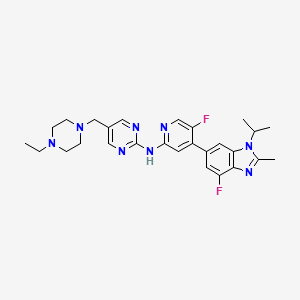

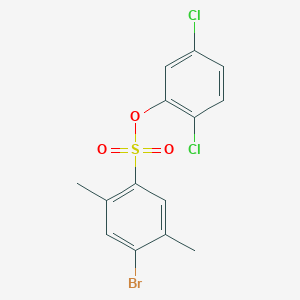

![molecular formula C19H29NO4 B2361236 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate CAS No. 2365419-67-4](/img/structure/B2361236.png)

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of tert-butyl carbamate , which is a carbamate ester obtained by the formal condensation of the hydroxy group of tert-butanol with the amino group of carbamic acid . It’s used as an ammonia equivalent in a wide array of reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl carbamates can generally be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base .科学的研究の応用

Synthesis of N-Boc-Protected Anilines

The compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This is a crucial step in the synthesis of various aniline derivatives, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.

Preparation of Tetrasubstituted Pyrroles

It serves as a starting material in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant heterocycles in medicinal chemistry, with applications ranging from anti-inflammatory agents to anticancer drugs.

Cross-Coupling Reactions

This compound is involved in cross-coupling reactions with various aryl (Het) halides, using Cs2CO3 as a base in 1,4-dioxane . Such reactions are fundamental in creating complex molecules for materials science and pharmaceuticals.

Synthesis of Primary Amines

Di-tert-butyl (3-isopropylphenyl)iminodicarbonate is utilized as a reagent for the preparation of primary amines from alkyl halides . This method is an alternative to the Gabriel synthesis and is used for generating amines, which are key functional groups in many biologically active compounds.

Mitsunobu Reaction

The compound is also employed in the Mitsunobu reaction, which converts alcohols into amines . This reaction is widely used in the synthesis of pharmaceuticals and in the modification of natural products.

Fragment Synthesis for Tetrafibricin

It is used in the synthesis of C1-C20 and C21-C40 fragments of tetrafibricin , a compound that has potential therapeutic applications. This showcases the compound’s role in the synthesis of complex natural products.

Protective Group in Peptide Synthesis

As a Boc-protecting group, it is extensively used in peptide synthesis to protect the amine functionality during the coupling of amino acids . This is essential for the production of peptides and proteins with specific sequences and structures.

Material Science Applications

Lastly, the stability and reactivity of this compound make it suitable for material science applications, where it can be used to modify surfaces or create polymers with specific properties .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-propan-2-ylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c1-13(2)14-10-9-11-15(12-14)20(16(21)23-18(3,4)5)17(22)24-19(6,7)8/h9-13H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXBBLJUFZJMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

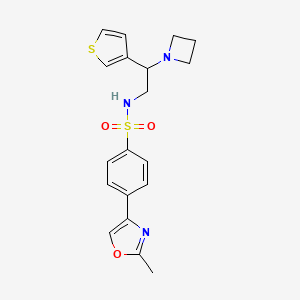

![[1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2361153.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361158.png)

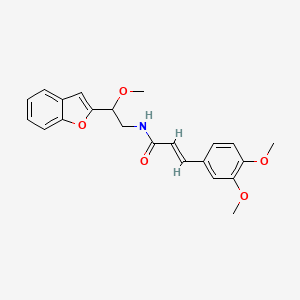

![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)

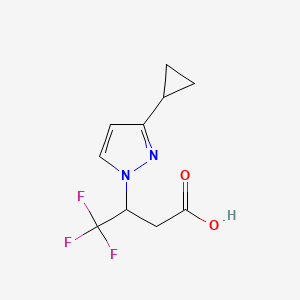

![(E)-3-[4-(3-chlorobenzoyl)-1-methylpyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile](/img/structure/B2361164.png)

![2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide](/img/structure/B2361169.png)

![Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2361170.png)